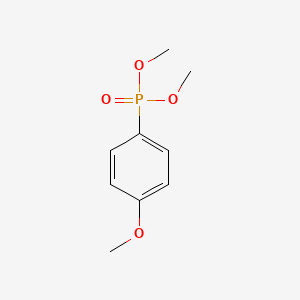
Phosphonic acid, (4-methoxyphenyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (4-methoxyphenyl)-, dimethyl ester, also known as dimethyl 4-methoxyphenyl phosphate, is an organophosphorus compound with the molecular formula C9H13O5P. This compound is characterized by the presence of a phosphonic acid ester group attached to a 4-methoxyphenyl ring. It is commonly used in various chemical reactions and has applications in multiple scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (4-methoxyphenyl)-, dimethyl ester typically involves the esterification of phosphonic acid with 4-methoxyphenol in the presence of methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The general reaction scheme is as follows:
Phosphonic acid+4-methoxyphenol+Methanol→Dimethyl 4-methoxyphenyl phosphate+Water
The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (4-methoxyphenyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
Phosphonic acid, (4-methoxyphenyl)-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, (4-methoxyphenyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release phosphonic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl phenyl phosphate
- Dimethyl 4-hydroxyphenyl phosphate
- Dimethyl 4-chlorophenyl phosphate
Uniqueness
Phosphonic acid, (4-methoxyphenyl)-, dimethyl ester is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties .
Properties
CAS No. |
15286-19-8 |
|---|---|
Molecular Formula |
C9H13O4P |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-4-methoxybenzene |
InChI |
InChI=1S/C9H13O4P/c1-11-8-4-6-9(7-5-8)14(10,12-2)13-3/h4-7H,1-3H3 |
InChI Key |
OPDVSBXFRVFBFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


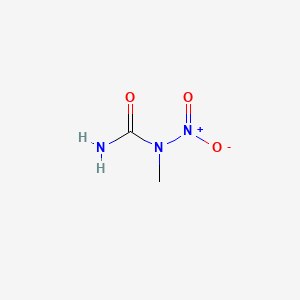
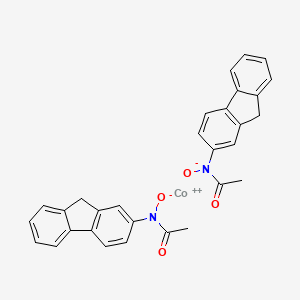
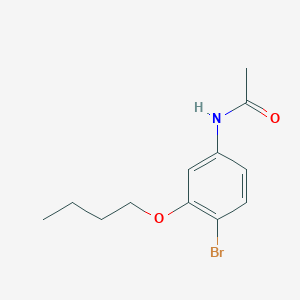
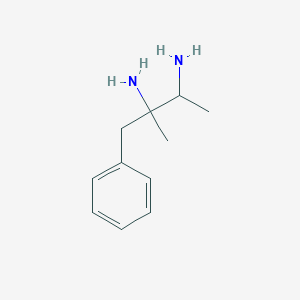
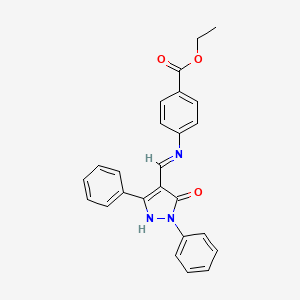
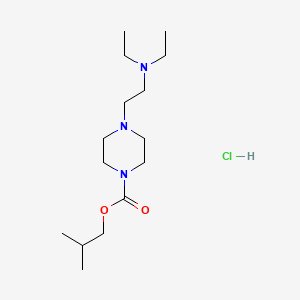

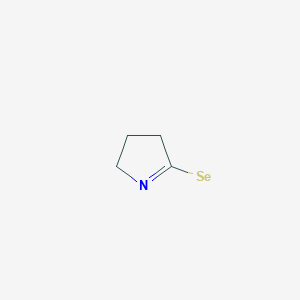
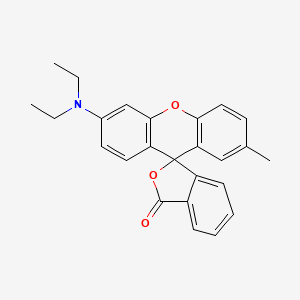
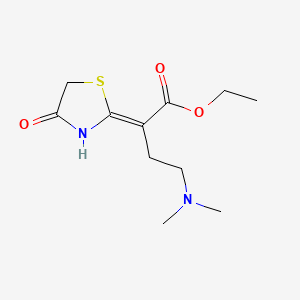
![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
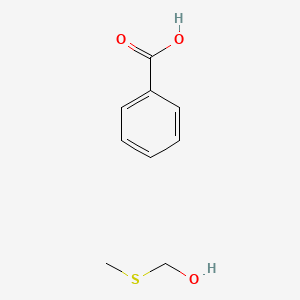
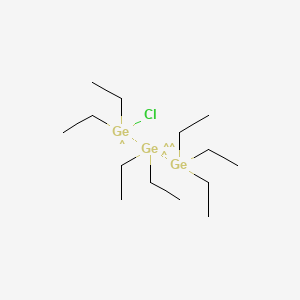
![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
